3-[2-(Trifluoromethoxy)phenoxy]piperidine
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Overview
Description
3-[2-(Trifluoromethoxy)phenoxy]piperidine is an organic compound with the molecular formula C12H14F3NO2. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethoxy)phenoxy]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(Trifluoromethoxy)phenol and piperidine.
Reaction Conditions: The reaction between 2-(Trifluoromethoxy)phenol and piperidine is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethoxy)phenoxy]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[2-(Trifluoromethoxy)phenoxy]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Trifluoromethoxy)phenoxy]piperidine
- 2-[2-(Trifluoromethoxy)phenoxy]piperidine
Uniqueness
3-[2-(Trifluoromethoxy)phenoxy]piperidine is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. This positioning can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethoxy)phenoxy]piperidine |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)18-11-6-2-1-5-10(11)17-9-4-3-7-16-8-9/h1-2,5-6,9,16H,3-4,7-8H2 |
InChI Key |
DFYDNQHAHSBJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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